molecular formula C23H34O6 B12318535 6-Hydroxyisocompactin CAS No. 81093-44-9

6-Hydroxyisocompactin

Katalognummer: B12318535
CAS-Nummer: 81093-44-9
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: JCXABYACWXHFQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxyisocompactin is a chemical compound with the molecular formula C₂₃H₃₄O₆ and a molecular weight of 406.51. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisocompactin involves multiple steps, starting from readily available precursors. The synthetic route typically includes methylation, bromination, methoxylation, and demethylation processes . Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Hydroxyisocompactin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction’s efficiency and outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

6-Hydroxyisocompactin has a wide range of scientific research applications:

Chemistry: In chemistry, it is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a biochemical tool for probing specific pathways .

Medicine: In medicine, the compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways involved in disease processes .

Industry: Industrially, this compound is used in the production of various chemicals and materials, contributing to advancements in manufacturing and technology .

Wirkmechanismus

The mechanism of action of 6-Hydroxyisocompactin involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activity, influence signal transduction pathways, and affect gene expression. These interactions are crucial for its biological and therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 6-Hydroxyisocompactin include other hydroxylated derivatives and structurally related molecules. Examples include 6-Hydroxyhexanoic acid and 6-Hydroxynicotinic acid .

Uniqueness: What sets this compound apart is its specific hydroxylation pattern and the resulting unique properties. This distinct structure allows for specialized applications and interactions that are not observed with other similar compounds .

Eigenschaften

CAS-Nummer

81093-44-9

Molekularformel

C23H34O6

Molekulargewicht

406.5 g/mol

IUPAC-Name

[6-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate

InChI

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3

InChI-Schlüssel

JCXABYACWXHFQQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.